molecular formula C8H6F4O2 B15203529 3-Fluoro-2-(2,2,2-trifluoroethoxy)phenol

3-Fluoro-2-(2,2,2-trifluoroethoxy)phenol

Cat. No.: B15203529
M. Wt: 210.13 g/mol
InChI Key: AIBIIBHHXINTLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Fluoro-2-(2,2,2-trifluoroethoxy)phenol: is an organic compound characterized by the presence of a phenol group substituted with a fluoro group at the third position and a trifluoroethoxy group at the second position. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-2-(2,2,2-trifluoroethoxy)phenol typically involves the following steps:

    Starting Materials: The synthesis begins with o-nitrochlorobenzene as the primary raw material.

    Etherification: The o-nitrochlorobenzene undergoes etherification with 2,2,2-trifluoroethanol in the presence of a base catalyst to form the trifluoroethoxy derivative.

    Reduction: The nitro group is then reduced to an amino group using hydrogenation.

    Diazotization: The amino group is diazotized to form a diazonium salt.

    Hydroxy Decomposition: Finally, the diazonium salt undergoes hydroxy decomposition to yield this compound.

Industrial Production Methods: Industrial production methods for this compound often involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and concentration of reagents, as well as using efficient catalysts and purification techniques.

Chemical Reactions Analysis

Types of Reactions: 3-Fluoro-2-(2,2,2-trifluoroethoxy)phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced under specific conditions to modify the fluoro or trifluoroethoxy groups.

    Substitution: The fluoro and trifluoroethoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon or other metal catalysts.

    Substitution: Reagents such as sodium hydride or lithium diisopropylamide for nucleophilic substitution, and halogenating agents for electrophilic substitution.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can produce a variety of substituted phenols .

Scientific Research Applications

Chemistry: 3-Fluoro-2-(2,2,2-trifluoroethoxy)phenol is used as a building block in organic synthesis, particularly in the development of fluorinated compounds with unique properties.

Biology: In biological research, this compound is used to study the effects of fluorinated phenols on biological systems, including their interactions with enzymes and receptors.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals, including agrochemicals and materials with specific performance characteristics .

Mechanism of Action

The mechanism of action of 3-Fluoro-2-(2,2,2-trifluoroethoxy)phenol involves its interaction with molecular targets such as enzymes and receptors. The fluoro and trifluoroethoxy groups can enhance the compound’s binding affinity and specificity for these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target system .

Comparison with Similar Compounds

    2-(2,2,2-Trifluoroethoxy)phenol: Similar structure but lacks the fluoro group at the third position.

    3-Fluoro-4-(2,2,2-trifluoroethoxy)phenol: Similar structure with the trifluoroethoxy group at the fourth position instead of the second.

Uniqueness: 3-Fluoro-2-(2,2,2-trifluoroethoxy)phenol is unique due to the specific positioning of the fluoro and trifluoroethoxy groups, which confer distinct chemical and biological properties. This unique structure can result in different reactivity and interactions compared to its analogs .

Properties

Molecular Formula

C8H6F4O2

Molecular Weight

210.13 g/mol

IUPAC Name

3-fluoro-2-(2,2,2-trifluoroethoxy)phenol

InChI

InChI=1S/C8H6F4O2/c9-5-2-1-3-6(13)7(5)14-4-8(10,11)12/h1-3,13H,4H2

InChI Key

AIBIIBHHXINTLM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)OCC(F)(F)F)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.